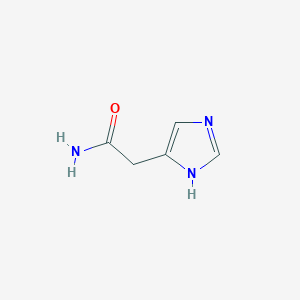

2-(1H-imidazol-5-yl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1H-imidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTQKGICBJYPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modification of 2 1h Imidazol 5 Yl Acetamide and Its Derivatives

Fundamental Synthetic Routes to the 1H-Imidazol-5-yl-acetamide Core

The construction of the 1H-imidazol-5-yl-acetamide scaffold relies on established principles of heterocyclic chemistry, which can be broadly categorized into the formation of the imidazole (B134444) ring system and the subsequent or concurrent introduction of the acetamide (B32628) side chain.

Formation of the Imidazole Ring System

The creation of the imidazole ring is a foundational step, with several classical methods offering pathways to substituted derivatives. The choice of method often dictates the substitution pattern on the final product.

The Debus synthesis , first reported in 1858, is a historic yet relevant method that utilizes a three-component reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). nih.gov Variations of this reaction, often referred to as the Radziszewski synthesis, can produce 2,4,5-trisubstituted imidazoles. nih.gov For the synthesis of a 5-substituted acetamide derivative, this approach would require starting materials where the desired side-chain precursor is part of the dicarbonyl or aldehyde component.

Multicomponent Reactions (MCRs) have become a powerful tool for efficiently building complex heterocyclic structures in a single step. researchgate.net The synthesis of tri- and tetrasubstituted imidazoles is often achieved through the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net While highly efficient, these methods typically yield highly substituted products, and achieving a specific 5-substituted pattern with unsubstituted C2 and C4 positions requires careful selection of simple starting materials like glyoxal (B1671930) and formaldehyde.

Another versatile approach involves the cyclization of precursors that already contain the necessary atoms for the ring. For example, the reaction of α-haloketones with amidines is a well-established route to imidazoles. To obtain a 5-substituted product, one could envision a strategy starting with a suitably functionalized α-haloketone where the halogen is adjacent to a methylene (B1212753) group that will become the C5 position of the imidazole ring.

| Synthetic Route | Reactants | Typical Product | Relevance to 5-yl-acetamide Core |

| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri-substituted Imidazoles | Can be adapted by using functionalized starting materials. |

| Multicomponent Reactions | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Tri- or Tetra-substituted Imidazoles | Efficient for building the core; requires simple reactants for less substitution. |

| From α-Haloketones | α-Haloketone, Amidine | Di- or Tri-substituted Imidazoles | The substitution pattern is directly controlled by the starting ketone. |

Introduction of the Acetamide Moiety

The acetamide group can be incorporated either by building the ring from a precursor already containing the side chain or by functionalizing a pre-formed imidazole ring.

Synthesis from Precursors: A common strategy involves using a starting material that already contains the carbon framework for the acetamide group. For instance, a synthesis could begin with a reactant containing a cyanomethyl (-CH₂CN) or an ester (-CH₂COOR) group, which can be converted to the acetamide moiety in a later step via hydrolysis and amidation. An example is the synthesis of imidazole-4-N-acetamide derivatives, where an amino-imidazole precursor is acylated with a phenylacetic acid derivative. nih.gov

Post-formation Functionalization: Introducing a side chain onto an existing imidazole ring is an alternative. While N-alkylation of imidazoles is common, direct C-alkylation is more challenging due to the electronic nature of the ring. researchgate.net The reaction of imidazole with reagents like ethyl chloroacetate (B1199739) typically leads to N-alkylation, yielding ethyl 1H-imidazol-1-yl acetate. nih.gov Achieving substitution at the C5 position requires more advanced methods that can overcome the inherent reactivity patterns of the imidazole ring, often involving directed metalation or C-H activation, which are discussed in section 2.2.1.

Multi-step Synthetic Sequences for Complex Derivatives

The synthesis of complex, highly functionalized derivatives of 2-(1H-imidazol-5-yl)acetamide often involves multi-step sequences that combine ring formation, functionalization, and side-chain modification. These sequences provide the flexibility to introduce a wide variety of substituents.

For example, a convergent synthesis of complex acetamide analogues has been described where a pre-formed, functionalized imidazole core is coupled with a separate side-chain component. banglajol.info In one such sequence, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde serves as a key intermediate. This imidazole core is first N-alkylated with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide. The resulting aldehyde is then reacted with various anilines to produce a diverse library of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. banglajol.info

Advanced Synthetic Methodologies and Innovations

Recent advances in organic synthesis have provided more sophisticated tools for constructing imidazole derivatives with high precision and efficiency, with a growing emphasis on regioselectivity and sustainable practices.

Regioselective Synthesis of Imidazole Derivatives

Achieving a specific substitution pattern, such as at the C5 position, is a significant challenge in imidazole synthesis. Modern catalytic methods have emerged to enable the direct and regioselective functionalization of imidazole C-H bonds.

Palladium-catalyzed direct arylation has been successfully used for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. nih.gov This methodology involves the direct coupling of 1-aryl-1H-imidazoles with aryl halides. The reaction proceeds through a proposed mechanism involving an electrophilic attack of an arylpalladium(II) species onto the electron-rich imidazole ring, preferentially at the C5 position. nih.govnih.gov While this method focuses on arylation, the underlying principle of activating a specific C-H bond is applicable to the introduction of other functional groups, including precursors to the acetamide side chain.

The reactivity of the different positions on the imidazole ring is a key factor. The C5 position is known to be more susceptible to deprotonation than the C2 or C4 positions, making it a target for metalation-deprotonation strategies. nih.govnih.gov By using a strong base to deprotonate the C5 position, a nucleophilic imidazole species is generated, which can then react with an electrophile to introduce the desired side chain. This approach provides a powerful method for the regioselective synthesis of 5-substituted imidazoles. Furthermore, protocols for the regioselective synthesis of 1,4-disubstituted and 1,5-disubstituted imidazoles have been developed, offering pathways to specific isomers that are difficult to obtain through classical methods. nih.govrsc.orgacs.org

Green Chemistry Approaches in Imidazole Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign methods for imidazole synthesis. These "green" approaches focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts.

Catalyst Innovation: A variety of novel catalysts have been employed to promote imidazole synthesis under mild and eco-friendly conditions. Nano aluminum nitride has been used as a solid source of ammonia in the one-pot, multicomponent synthesis of tri- and tetrasubstituted imidazoles, offering good to excellent yields without a traditional catalyst. ias.ac.in Magnetic nanoparticles, such as Fe₃O₄, have also emerged as highly effective and reusable catalysts for multicomponent reactions under solvent-free conditions. researchgate.netsemanticscholar.org The key advantage of these magnetic catalysts is their simple separation from the reaction mixture using an external magnet, allowing for easy recycling and reuse.

Solvent-Free and Alternative Media: Many green synthetic protocols for imidazoles are performed under solvent-free ("neat") conditions, which completely eliminates the use of volatile and often hazardous organic solvents. researchgate.netnih.gov Microwave irradiation is another green technique frequently used to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating.

| Green Method | Catalyst/Condition | Advantages | Reference |

| Multicomponent Reaction | Nano Aluminium Nitride | Cost-effective, solid ammonia source, good yields | ias.ac.in |

| One-Pot Synthesis | Fe₃O₄ Magnetic Nanoparticles | Reusable catalyst, easy separation, solvent-free | researchgate.net |

| Sequential One-Pot Method | Neat (solvent-free), 70 °C | Avoids hazardous solvents, high yields (90-98%), short reaction time | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.org This technology has been successfully applied to the synthesis of various imidazole-containing compounds, including those with an acetamide moiety.

In a notable example, a series of N'-(substitutedphenyl)-2-(1H-imidazol-1-yl)acetamides were synthesized by reacting substituted N-chloroacetyl aryl amines with imidazole in the presence of anhydrous potassium carbonate under microwave irradiation. This method proved to be highly efficient, with reactions completing within 30-90 seconds at 180W power, resulting in good yields of the desired products. The use of microwave energy provides a clean and efficient source for the synthesis of these biologically relevant heterocyclic compounds.

Similarly, microwave irradiation has been employed in the one-pot synthesis of 2,4,5-triphenyl-1H-imidazole derivatives using glacial acetic acid as a catalyst. jetir.org This solvent-free approach offers several advantages, including the use of an inexpensive and readily available catalyst, a simple procedure, and rapid reaction times (1-3 minutes), leading to high product yields. jetir.org

The application of microwave assistance extends to the synthesis of more complex structures as well. For instance, novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction under microwave conditions. nih.gov This method demonstrates the versatility of microwave energy in facilitating complex transformations in a greener and more efficient manner, utilizing ethanol (B145695) as a solvent. nih.gov

The table below summarizes key aspects of microwave-assisted synthesis protocols for imidazole acetamide derivatives.

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Substituted N-chloroacetyl aryl amines, Imidazole | Anhydrous K2CO3, 30-90 sec, 180W | Rapid reaction, good yields, clean energy source | |

| Microwave-Assisted One-Pot Synthesis | Benzil, Aldehydes, Ammonium acetate | Glacial acetic acid, solvent-free, 1-3 min | Inexpensive catalyst, simple procedure, high yields | jetir.org |

| Sequential Two-Step, One-Pot Microwave Synthesis | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-Toluenesulfonic acid, Ethanol, 100-200W | Green solvent, efficient for complex molecules | nih.gov |

One-Pot Reaction Strategies for Imidazole-Acetamide Scaffolds

A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate. asianpubs.org This method avoids the use of toxic organic solvents and offers high yields and mild reaction conditions. asianpubs.orgresearchgate.net

The Debus-Radziszewski reaction is a classic example of a one-pot synthesis for imidazoles, involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia. jetir.org This method has been adapted for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives under microwave irradiation, further enhancing its efficiency. jetir.org

More complex imidazole-acetamide derivatives have also been synthesized using one-pot procedures. For instance, new imidazole-4-N-acetamide derivatives were synthesized through a multi-step one-pot process that involved the reduction of a nitroimidazole precursor, followed by acylation with respective phenylacetic acid derivatives using a coupling agent. nih.gov

The table below highlights different one-pot reaction strategies for the synthesis of imidazole-acetamide scaffolds.

| Strategy | Key Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free One-Pot Synthesis | Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | Heating to ~70 °C | Environmentally friendly, high yields, mild conditions | asianpubs.org |

| Debus-Radziszewski Reaction (Microwave-Assisted) | Dicarbonyl compound, Aldehyde, Ammonia source | Microwave irradiation, Glacial acetic acid | Rapid, efficient, versatile | jetir.org |

| Multi-Step One-Pot Synthesis | Nitroimidazole precursor, Phenylacetic acid derivatives | Reduction (Pd/C, HCl), Acylation (coupling agent) | Access to complex functionalized derivatives | nih.gov |

Chemical Derivatization and Scaffold Functionalization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This can be achieved through various chemical derivatization techniques targeting either the imidazole ring or the acetamide side chain.

Strategies for Substituent Introduction on the Imidazole Ring

The imidazole ring is susceptible to electrophilic substitution, typically occurring at the 4- and 5-positions. globalresearchonline.netslideshare.net Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. For example, nitration with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole, while sulfonation with sulfuric acid gives imidazole-4(5)-sulfonic acid. slideshare.net Bromination can be readily achieved in aqueous or organic solvents to produce 2,4,5-tribromoimidazole, and iodination occurs under alkaline conditions to yield 2,4,5-triiodoimidazole. slideshare.net

The introduction of substituents can also be achieved through multi-component reactions. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be accomplished via a one-pot reaction of a 1,2-diketone, a primary amine, benzil, and ammonium acetate, catalyzed by various acidic, basic, or neutral catalysts. nih.gov This approach allows for the introduction of a wide range of substituents at different positions of the imidazole ring.

Recent advances have also focused on the regiocontrolled synthesis of substituted imidazoles. rsc.org These methods often involve the strategic formation of specific bonds within the imidazole ring to control the final substitution pattern. For example, acid-catalyzed [3+2] addition protocols have been used to synthesize 1,2,5-substituted imidazoles. rsc.org

Modifications of the Acetamide Side Chain

The acetamide side chain of this compound offers another point for chemical modification. One common strategy involves the N-alkylation or N-arylation of the primary amide. For example, the synthesis of N'-(substitutedphenyl)-2-(1H-imidazol-1-yl)acetamides involves the reaction of imidazole with N-chloroacetyl aryl amines.

The amide nitrogen can also be part of a larger heterocyclic system. For instance, (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues have been synthesized, where the acetamide nitrogen is connected to a morpholinone-containing phenyl group. banglajol.info

Furthermore, the acetamide moiety can be converted into other functional groups. For example, 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetohydrazide can be synthesized from the corresponding ethyl acetate derivative and subsequently used as a key intermediate to prepare Schiff bases by reacting with various aldehydes. asianpubs.org

Nucleophilic and Electrophilic Reactivity of the Imidazole-Acetamide System

The imidazole ring exhibits both nucleophilic and electrophilic character. The lone pair of electrons on the N-3 nitrogen atom makes it a good nucleophile, participating in reactions such as alkylation and acylation. globalresearchonline.netnih.gov However, the imidazole ring is also susceptible to electrophilic attack on the carbon atoms, particularly at the 4- and 5-positions. globalresearchonline.netslideshare.net

The nucleophilicity of imidazole is pH-dependent, with the free base being the more reactive species. researchgate.net Studies have shown that while imidazole is more basic than pyridine, its nucleophilicity is lower. researchgate.net The reorganization energies for the reactions of imidazoles with electrophiles are significantly higher than those for other amines, which can contribute to their weaker reactivity in some cases. rsc.org

The electrophilic character of the imidazole-acetamide system is primarily associated with the carbonyl carbon of the acetamide group, which can be attacked by strong nucleophiles. Additionally, the C-2 position of the imidazole ring can be deprotonated by a strong base, creating a nucleophilic center that can react with electrophiles.

Biological Activities and Molecular Mechanisms of 2 1h Imidazol 5 Yl Acetamide Derivatives Preclinical Research

Investigations of Molecular Targets and Biochemical Pathways

The biological effects of 2-(1H-imidazol-5-yl)acetamide derivatives are underpinned by their interactions with specific molecular targets, leading to the modulation of crucial cellular processes. Preclinical research has explored their roles in enzyme inhibition, receptor binding, protein-protein interaction modulation, and interference with signaling pathways.

Enzyme Inhibition Studies

The structural features of this compound derivatives make them promising candidates for the development of enzyme inhibitors.

One area of investigation has been their potential to inhibit β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. A study focusing on 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide derivatives identified compounds with inhibitory activity against BACE-1. The most potent of these, compound 41 , exhibited an IC50 value of 4.6 μM. nih.gov This research highlights the potential of the imidazole-acetamide scaffold in designing BACE-1 inhibitors.

While specific studies on the inhibition of Insulin-Degrading Enzyme (IDE) and phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) by this compound derivatives are not extensively documented in publicly available literature, the broader class of acetamide (B32628) derivatives has been explored as PAICS inhibitors. nih.gov Further research is warranted to specifically elucidate the activity of this compound derivatives against these and other enzymes, such as those involved in cell division.

| Compound Derivative | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide (compound 41) | β-secretase (BACE-1) | 4.6 μM | nih.gov |

Protein-Protein Interaction Modulation

A significant area of preclinical research for imidazole-containing compounds is the modulation of protein-protein interactions (PPIs), which are crucial in many disease processes. One such target is the interaction between WD40-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), which is essential for the activity of the MLL1 histone methyltransferase complex. nih.gov

A fragment screening approach using Surface Plasmon Resonance (SPR) identified a highly ligand-efficient imidazole-containing compound that binds to the "WIN" site of WDR5. nih.gov Subsequent structure-guided optimization led to the development of derivatives with improved binding affinity. This research demonstrates that the imidazole scaffold can effectively mimic the guanidinium (B1211019) group of arginine, a key residue in the MLL1 peptide that interacts with WDR5. nih.gov This finding is pivotal for the design of small molecule inhibitors of the WDR5-MLL1 interaction for potential therapeutic applications.

| Compound Class | Target Interaction | Key Findings | Reference |

|---|---|---|---|

| Imidazole-containing compounds | WDR5-MLL1 | Identified as a ligand-efficient binder to the WDR5 WIN site through fragment screening. | nih.gov |

Signaling Pathway Interference

The transforming growth factor-β (TGF-β) signaling pathway plays a complex role in cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. mdpi.comnih.govnih.govmdpi.com The TGF-β pathway is initiated by the binding of TGF-β ligands to type I and type II serine/threonine kinase receptors on the cell surface. nih.govnih.gov

Preclinical studies have identified 1H-imidazole derivatives as potent inhibitors of the TGF-β type I receptor (also known as activin-like kinase 5 or ALK5). The versatile nature of the benzimidazole (B57391) nucleus and its affinity toward several receptors suggest its potential as a multistep targeting agent. nih.gov This indicates that the imidazole core of this compound could be a valuable scaffold for developing modulators of the TGF-β signaling pathway.

Preclinical Biological Screening and Bioactivity Assessment

The therapeutic potential of this compound derivatives is further explored through a variety of preclinical biological screening and bioactivity assessments, primarily utilizing in vitro assays.

In Vitro Biological Assays

In vitro assays are fundamental in determining the biological activity of novel compounds. Derivatives of the imidazole and acetamide scaffolds have demonstrated a broad spectrum of activities in these assays.

For instance, 2-(1H-Imidazol-2-ylthio)-N-substituted acetamide derivatives have been synthesized and evaluated for their biological activity. sapub.org In other studies, acetamide derivatives have been investigated as inhibitors of HIV-1 Tat-mediated viral transcription. researchgate.net Furthermore, 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) has been developed as a PET agent for imaging hypoxia, with in vitro studies using fluorescence immunohistochemical techniques to assess its binding in cancer cells. nih.gov

The anticonvulsant properties of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives were suggested by their significant inhibition of generalized tonic-clonic seizures in the MES test. jyoungpharm.org Additionally, novel acetamide-based compounds have been identified as inhibitors of Heme Oxygenase-1 (HO-1) with potent in vitro antiproliferative activity against various cancer cell lines. nih.gov

| Compound Class | Assay Type | Observed Activity | Reference |

|---|---|---|---|

| 2-(1H-Imidazol-2-ylthio)-N-substituted acetamides | General biological activity screening | Reported biological activity | sapub.org |

| Acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol | HIV-1 Tat-mediated transcription inhibition | Inhibition of viral transcription | researchgate.net |

| [18F]EF5 | Fluorescence immunohistochemistry | Binding to hypoxic cancer cells | nih.gov |

| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamides | MES test (in vivo model with in vitro implications) | Anticonvulsant properties | jyoungpharm.org |

| Acetamide-based Heme Oxygenase-1 inhibitors | Antiproliferative assays | Activity against prostate, lung, and glioblastoma cancer cells | nih.gov |

In Vivo Preclinical Models

The in vitro anticancer potential of some benzimidazole derivatives has been followed up with in vivo studies. For example, compound 27, a benzimidazole derivative, was shown to significantly impede the ERK pathway in a HT29 colon mouse tumor xenograft model when administered orally. nih.gov However, notable side effects such as significant body weight loss were observed at higher doses. nih.gov Another compound, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide, is known as a multi-target receptor tyrosine kinase (RTK) inhibitor against EGFR, VEGFR-2, and PDGFR. nih.gov The hypoxia imaging agent [18F]EF5, which is 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide, has shown specific retention in tumors in small animal PET imaging studies, indicating its potential for identifying hypoxic tumor regions. nih.gov

Pharmacodynamic studies in preclinical models help to understand the effects of these compounds on the body. In the context of antiprotozoal activity, certain nitroimidazole derivatives were evaluated in an acute mouse model of Human African Trypanosomiasis (HAT). mdpi.com One compound, when administered intraperitoneally, achieved a 100% cure rate in infected mice. mdpi.com For VAP-1 inhibition, an orally administered 1H-imidazol-2-amine derivative markedly inhibited ocular permeability in streptozotocin-induced diabetic rats, suggesting its potential for treating diabetic macular edema. nih.gov

Structure Activity Relationship Sar Studies of 2 1h Imidazol 5 Yl Acetamide Derivatives

Elucidation of Key Structural Determinants for Bioactivity

The biological activity of 2-(1H-imidazol-5-yl)acetamide derivatives is governed by several key structural features inherent to the scaffold. The imidazole (B134444) ring, a five-membered nitrogen-containing heterocycle, is a prominent pharmacophoric element. researchgate.net It often participates in crucial binding interactions with biological targets, acting as a hydrogen bond donor or acceptor. mdpi.com For instance, in kinase inhibition, the imidazole core and the adjacent carbonyl group of the acetamide (B32628) moiety can form a donor-acceptor pair with the backbone functionalities of amino acid residues in the kinase hinge region, a critical interaction for binding and inhibition. nih.gov

Fragment-based drug design approaches have further illuminated the importance of specific interactions. By identifying low-molecular-weight fragments that bind to a target, and then linking or growing them, researchers can pinpoint the essential binding motifs. nih.gov For this class of compounds, the acetamide linker is not merely a spacer but plays a vital role. The NH of the amide and the carbonyl oxygen are key hydrogen bonding points. SAR studies have shown that replacing the imidazole ring with an amide or ester group can lead to a complete loss of activity, underscoring the indispensability of the heterocyclic core. mdpi.com Similarly, the placement of aliphatic groups on the imidazole nitrogen has been shown to be detrimental to activity in certain contexts, suggesting that an unsubstituted N-H may be critical for interaction with the target protein. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses further help in understanding the substitutional specificity by correlating the bioactivity of compounds with structural descriptors. researchgate.net These models can reveal that the imidazole ring may function as an aromatic or hydrophobic center depending on the nature of its substituents, influencing its interaction with the target. tci-thaijo.org

Positional and Substituent Effects on Biological Activity Profiles

The biological activity profile of imidazole-acetamide derivatives can be finely tuned by altering the substituents on both the imidazole and acetamide portions of the molecule. The position and electronic properties of these substituents play a critical role in modulating potency and selectivity.

Systematic analoging has shown a clear preference for certain substitution patterns. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, substituents on the aryl ring demonstrated a preference for the 2- and 4-positions over the 3-position. mdpi.com Specifically, electron-withdrawing groups like chloro and trifluoromethyl at the 4-position of the aryl ring led to the most significant improvements in potency. mdpi.com This trend, where electron-withdrawing groups are favored over electron-donating ones, has been observed in other related series as well. nih.gov

The nature of the substituent itself is also a key determinant. In one study of acetazolamide-based inhibitors, a clear trend emerged where increased alkyl branching, particularly adjacent to the amide carbonyl, was detrimental to antimicrobial activity. nih.gov Conversely, extending cyclic alkanes away from the carbonyl group improved activity significantly. nih.gov For instance, cyclopropyl (B3062369) and cyclohexyl derivatives showed an 8-fold improvement in activity over the parent compound. nih.gov

In another series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, SAR analysis revealed that electronegative substituents on the benzamide (B126) moiety, especially in the para-position, increased potency. nih.govresearchgate.net The potency was further enhanced by the addition of a halogen atom, such as fluorine, in the ortho-position of the 1-phenyl ring. nih.govresearchgate.net The remarkable role of fluorine in enhancing potency has been noted in multiple studies, potentially due to its ability to form favorable electrostatic interactions or modulate metabolic stability. nih.govacs.org

| Scaffold | Substituent Position | Substituent | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Aryl Ring, 4-position | -Cl, -CF3 | Increased potency | mdpi.com |

| Aryl Acetamide Triazolopyridazines | Aryl 'tail' group | Electron-withdrawing groups | Preferred over electron-donating groups | nih.gov |

| Acetazolamide-based amides | Adjacent to amide carbonyl | Branched alkyl groups | Decreased activity | nih.gov |

| Acetazolamide-based amides | Cycloalkane substituent | Cyclopropyl, Cyclohexyl | 8-fold improvement in activity | nih.gov |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Benzamide, para-position | Electronegative groups (-NO2) | Increased potency | nih.govresearchgate.net |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 1-Phenyl ring, ortho-position | Halogen (-F) | Further increased potency | nih.govresearchgate.net |

Isosteric Replacements and Bioisosterism in Imidazole-Acetamide Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govopenaccessjournals.com In the design of imidazole-acetamide derivatives, this concept has been widely applied, particularly focusing on the amide bond and the imidazole ring.

The amide bond, while crucial for binding, can be susceptible to metabolic cleavage. Therefore, identifying stable bioisosteres is a key objective. nih.gov The 1,2,3-triazole ring is a well-established and successful mimic of the trans-amide bond. unimore.it Its structural features allow for a good spatial overlap with the amide moiety, and it can participate in similar hydrogen bonding interactions. unimore.it Other heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, have also been successfully employed as amide surrogates. nih.gov In the context of benzamide nematicides, researchers have explored a range of replacements including esters, thioamides, ureas, and sulfonamides to probe the importance of the amide NH group. mdpi.com

The imidazole ring itself can also be replaced. In some cases, a pyrazole (B372694) ring has served as a suitable replacement, leading to potent antagonists. researchgate.net The 1,2,3-triazole has also been investigated as a bioisostere for the imidazole ring, although the success of such a replacement is highly context-dependent and must be evaluated on a case-by-case basis. unimore.it This highlights a fundamental principle of bioisosterism: its success is not universally predictable and depends heavily on the specific binding environment of the biological target. openaccessjournals.com

| Original Functional Group | Bioisosteric Replacement | Rationale/Advantage | Reference |

|---|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans-amide conformation, metabolically stable | nih.govunimore.it |

| Amide (-CONH-) | 1,3,4-Oxadiazole / 1,2,4-Oxadiazole | Amide surrogate with different electronic properties | nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Alters H-bonding and acidity | mdpi.com |

| Amide (-CONH-) | Urea (-NHCONH-) | Modifies H-bonding potential | mdpi.com |

| Imidazole | Pyrazole | Maintains aromatic heterocyclic core, alters H-bond donor/acceptor pattern | researchgate.net |

| Imidazole | 1,2,3-Triazole | Alters electronics and vector positioning of substituents | unimore.it |

Rational Design of Imidazole-Acetamide Analogues based on SAR Data

The knowledge gleaned from SAR studies provides the foundation for the rational design of new and improved imidazole-acetamide analogues. This process involves the deliberate modification of a chemical structure to achieve a desired biological effect, moving beyond random screening to a more targeted approach. rsc.org

Computational methods are integral to modern rational design. Quantitative structure-activity relationship (QSAR) models, for instance, can be developed to predict the bioactivity of unsynthesized compounds. researchgate.net These models statistically correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, providing a roadmap for which substitutions are likely to be beneficial. researchgate.net

Structure-based drug design (SBDD) is another powerful strategy that relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography. nih.gov By visualizing how a lead compound binds to its target, medicinal chemists can design new analogues that optimize these interactions. For example, if a pocket of empty space is observed near the bound ligand, a substituent can be added to the analogue to fill that space and form new, favorable interactions, thereby increasing potency. sci-hub.box

Fragment-based design is another effective approach. It begins by identifying small, low-molecular-weight compounds ("fragments") that bind to the target. SAR data then guides how these fragments can be "grown" or "linked" together to create a larger, more potent lead molecule. nih.gov This method was used to identify a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol inhibitors by linking fragments based on key hydrogen bonding interactions with hinge residues of the target kinase. nih.gov This process of structural optimization, based on previous inhibitors and SAR data, is a hallmark of rational drug design. nih.gov

Optimization Strategies for Lead Compounds (e.g., Potency Enhancement)

A key strategy for potency enhancement is to strengthen the binding interactions between the drug molecule and its target. Guided by SAR and structural biology data, specific modifications are made. For example, the discovery that a benzylamide group in a novel inhibitor was oriented perpendicularly to the core hinge-binding imidazole led to targeted substitutions at the pyrrolidine (B122466) amide and glycine (B1666218) moieties, resulting in a significant increase in biochemical potency. nih.gov

The hit-to-lead process often involves extensive exploration of the SAR around the lead scaffold. In the development of novel antileishmanial agents, a phenyl imidazole carboxamide hit was systematically modified. monash.edu This extensive analog synthesis allowed researchers to map the SAR, leading to new lead compounds with improved potency and metabolic stability while maintaining low cytotoxicity. monash.edu

Lead optimization also involves addressing potential liabilities. For instance, in the development of non-hydroxamate LpxC inhibitors, the initial lead compound was modified to improve its in vivo efficacy. sci-hub.boxnih.gov By using protein binding as a key optimization parameter and performing structural transformations from the tail site to positions adjacent to the imidazole, researchers were able to identify promising compounds with improved pharmacokinetic profiles. sci-hub.box This seamless process, integrating potency, selectivity, and pharmacokinetic data into a "closed-loop" workflow, accelerates the identification of clinical candidates. researchgate.net

Computational Chemistry and Molecular Modeling in 2 1h Imidazol 5 Yl Acetamide Research

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is fundamental in drug design for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. sciensage.info

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often expressed as a scoring function value (e.g., in kcal/mol). A lower binding energy score generally indicates a more stable and favorable interaction.

While specific docking studies for 2-(1H-imidazol-5-yl)acetamide are not detailed, research on various imidazole-acetamide derivatives highlights how this technique is applied. For instance, studies on imidazole-4-N-acetamide derivatives as Cyclin-Dependent Kinase (CDK) inhibitors used molecular docking to sample ligand conformations within the enzyme's active site. nih.gov Similarly, docking simulations of novel benzimidazolone derivatives against HIV-1 Reverse Transcriptase (RT) identified compounds with excellent binding affinities, not only for the wild-type enzyme but also for drug-resistant mutants. jmchemsci.com

In a study of newly designed imidazole (B134444) derivatives targeting Cdc2-Like Kinase 1 (CLK1), docking scores were used to identify the most promising inhibitors. The results demonstrated that specific derivatives had high affinity towards the active pocket of the kinase, with the most active compound showing a binding energy of -9.642 kcal/mol. sciensage.info These examples underscore the utility of docking for estimating the binding potential of new compounds.

Table 1: Example Binding Affinities of Imidazole Derivatives Against Various Protein Targets This table presents data from analogous compounds to illustrate the application of the methodology.

| Compound Class | Protein Target | Example Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Imidazole-4-N-acetamide Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Submicromolar IC50 values confirmed by docking | nih.gov |

| Benzimidazolone Derivatives | HIV-1 Reverse Transcriptase (wild-type) | -11.5 | jmchemsci.com |

| Designed Imidazole Derivatives | Cdc2-Like Kinase 1 (CLK1) | -9.642 | sciensage.info |

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into a protein's active site. It identifies key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

For example, in a study of imidazole-thiazole hybrids, molecular docking revealed specific binding modes with target proteins. One derivative, 5a, was shown to form hydrogen bonds between the nitrogen of its imidazole ring and the amino acid residue LYS 745 of the target protein (PDB ID: 6LUD). nih.gov Another analysis focusing on different derivatives showed п-п stacking interactions between the imidazole ring and Phenylalanine (PHE 78) and Tyrosine (TYR 76) residues. nih.gov Understanding these precise interactions is critical for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance binding and selectivity.

Table 2: Key Active Site Interactions for Imidazole-Based Compounds with Protein Targets This table presents data from analogous compounds to illustrate the application of the methodology.

| Compound Class | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Imidazole-Thiazole Hybrids | Protein (PDB: 6LUD) | LYS 745, MET 793 | Hydrogen Bond | nih.gov |

| Imidazole-Thiazole Hybrids | Protein (PDB: 1EA1) | PHE 78, TYR 76 | п-п Stacking | nih.gov |

| Imidazole-Thiazole Hybrids | Protein (PDB: 1EA1) | ARG 96 | Pi-Cation | nih.gov |

| Benzimidazolone Derivatives | HIV-1 RT | LYS101, LYS103, PRO236 | Hydrogen Bond, Hydrophobic | jmchemsci.com |

| Designed Imidazole Derivatives | CLK1 | LEU 244, ASP 250 | Hydrogen Bond | sciensage.info |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability and conformational dynamics of a ligand-protein complex in a simulated physiological environment. nih.gov An interaction that appears stable in a static dock might prove to be transient when subjected to the dynamic conditions of a biological system.

Studies on novel imidazole derivatives designed as COX-2 inhibitors have utilized MD simulations to assess the stability of the docked complexes. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds over time are analyzed to confirm that the ligand remains securely bound within the active site. nih.govpensoft.net For instance, in the analysis of imidazole-thiazole hybrids, MD simulations were conducted to elucidate the stability of the interaction between the most promising compound and its target protein. nih.govdoaj.org Such simulations provide a more realistic and robust assessment of a potential drug candidate's binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scientific.net By identifying key molecular descriptors (physicochemical properties like steric, electronic, and hydrophobic features) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. tandfonline.comnih.gov

Numerous QSAR studies have been successfully performed on imidazole derivatives to guide the design of more potent agents. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were conducted on a series of 2, 4, 5-trisubstituted imidazole derivatives as anticancer agents. tandfonline.comnih.gov These models yielded high predictive power, with the best CoMFA and CoMSIA models showing excellent cross-validated correlation coefficients (Q²) of 0.66 and 0.75, respectively. tandfonline.comnih.gov The graphical output from these models (contour maps) helps visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. QSAR models have also been applied to design imidazole derivatives with specific activities, such as antiviral agents against Human Cytomegalovirus (HCMV). nih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based (using docking, as described above) or ligand-based. Ligand-based methods rely on the knowledge of other molecules that bind to the target, a principle summarized by the axiom "similar compounds tend to have similar biological activities."

Ligand-based approaches have been used to explore and expand on promising imidazole-containing hits. In one collaborative project, an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis was rapidly expanded by using ligand-based similarity screening across several large, proprietary compound libraries. nih.gov This effort quickly generated structure-activity relationship data, helping to optimize the chemical series. nih.gov Similarly, virtual screening of databases for imidazole phenanthroline derivatives has been used to assess their potential as antimicrobial agents targeting DNA gyrase. jddtonline.info These methods significantly accelerate the hit-to-lead process by prioritizing which compounds to synthesize and test in the laboratory.

Reaction Mechanism Prediction and Elucidation via Computational Methods

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting and elucidating chemical reaction mechanisms. These methods can calculate the energies of reactants, transition states, and products, allowing researchers to map out the most likely pathway for a chemical transformation and understand the factors that control it. plos.org

While a specific computational study on the synthesis mechanism of this compound was not found, research into the fundamental chemistry of imidazoles provides relevant examples. Computational studies have been used to explore the regiocontrolled synthesis of other complex imidazole derivatives, revealing how specific functional groups in the reactants steer the reaction toward the desired product. mdpi.com Other research has used quantum chemical calculations to propose detailed mechanisms for the formation of imidazole from glyoxal (B1671930) in atmospheric chemistry, calculating the energy barriers for each step. acs.org Similar methods have been applied to understand the synthesis of imidazole-containing coordination compounds and to explore unusual rearrangements observed during reactions like the van Leusen imidazole synthesis. nih.govmdpi.com These approaches are invaluable for optimizing synthetic routes and understanding the fundamental reactivity of the imidazole core.

Analytical and Spectroscopic Characterization of 2 1h Imidazol 5 Yl Acetamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For derivatives of 2-(1H-imidazol-5-yl)acetamide, the ¹H NMR spectrum reveals characteristic signals for the imidazole (B134444) ring protons, typically observed in the aromatic region (δ 7.0-8.0 ppm). rsc.org The protons of the methylene (B1212753) bridge (-CH₂) adjacent to the imidazole ring and the amide group typically appear as a singlet, while the amide (-NH₂) protons often present as a broad singlet. For instance, in related imidazole derivatives, signals for the imidazole protons have been observed at chemical shifts (δ) of 7.58 ppm, 7.13 ppm, and 6.86 ppm. rsc.org

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for an imidazole acetamide (B32628) derivative would show distinct signals for the carbonyl carbon of the amide group (typically δ 165-175 ppm), the carbons of the imidazole ring, and the methylene bridge carbon. ekb.eg In studies of related 2-phenyl substituted imidazoles, issues with fast tautomerization in solution sometimes impede the detection of imidazole ring carbons, a challenge that can be overcome using solid-state ¹³C CP-MAS NMR. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Imidazole Acetamide Derivatives

| Compound Type | Technique | Functional Group | Approximate Chemical Shift (δ, ppm) | Reference |

| Imidazole Derivative | ¹H NMR | Imidazole-H | 7.0 - 8.0 | rsc.org |

| Imidazole Derivative | ¹H NMR | Methylene (-CH₂-) | ~5.1 | mdpi.com |

| Imidazole Derivative | ¹H NMR | Imidazole-NH | ~13.0 (exchangeable) | mdpi.com |

| Imidazole Derivative | ¹³C NMR | Carbonyl (-C=O) | ~172 | ekb.eg |

| Imidazole Derivative | ¹³C NMR | Imidazole Ring Carbons | 115 - 145 | nih.gov |

| Imidazole Derivative | ¹³C NMR | Methylene (-CH₂-) | ~35-40 | ekb.egmdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₅H₇N₃O, corresponding to a molecular weight of approximately 125.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for imidazole acetamide derivatives may involve the cleavage of the bond between the imidazole ring and the acetamide side chain. libretexts.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) are often employed for the analysis of these compounds and their metabolites. nih.gov

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| Common Fragmentation | Loss of acetamide side chain | libretexts.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound and its derivatives displays several key absorption bands that confirm its structure.

Key characteristic peaks include a strong absorption band for the amide carbonyl (C=O) stretch, typically found in the region of 1630–1690 cm⁻¹. masterorganicchemistry.com The N-H stretching vibrations of both the amide and the imidazole ring are observed as broad bands in the 3100–3500 cm⁻¹ region. Stretching vibrations corresponding to the C=N and C=C bonds within the imidazole ring appear in the 1400–1600 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Bands for Imidazole Acetamide Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H (Amide, Imidazole) | Stretch | 3100 - 3500 | researchgate.net |

| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 | vscht.cz |

| C=O (Amide I) | Stretch | 1630 - 1690 | masterorganicchemistry.com |

| C=N, C=C (Imidazole Ring) | Stretch | 1400 - 1600 | researchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic imidazole ring. bohrium.com Imidazole and its derivatives typically exhibit characteristic absorption peaks due to π→π* electronic transitions. mdpi.comresearchgate.net For example, the parent imidazole compound shows a characteristic absorption peak at approximately 209 nm. mdpi.com Substituted imidazole derivatives can show a red shift (a shift to longer wavelengths) in their maximum absorption (λmax). mdpi.com Studies on related imidazole compounds have reported absorption maxima in the range of 280 nm to 350 nm. researchgate.netmdpi.com

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) (including Enantioselective HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole-containing compounds. nih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov

A typical HPLC method for analyzing imidazole derivatives might use a C8 column with a mobile phase consisting of a mixture of methanol (B129727) and a buffered aqueous solution (e.g., 0.025 M KH₂PO₄) at a controlled pH. nih.gov Detection is often performed using a UV detector set at a wavelength where the imidazole chromophore absorbs strongly, such as 300 nm. nih.gov

Enantioselective HPLC is a specialized form of HPLC used to separate the enantiomers of chiral derivatives. This is critical in pharmaceutical development, as enantiomers can have different biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are frequently used. nih.govmdpi.com For instance, the enantiomers of chiral imidazolines have been successfully resolved using a Chiralpak® IB® column, which contains cellulose tris(3,5-dimethylphenylcarbamate). nih.govmdpi.com The separation is typically achieved under reversed-phase conditions with a mobile phase containing acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) buffer. nih.govmdpi.com

Table 4: Example HPLC Conditions for the Analysis of Imidazole Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Reference |

| Reversed-Phase HPLC | Thermo Scientific® BDS Hypersil C8 | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | UV at 300 nm | nih.gov |

| Reversed-Phase HPLC | Nucleosil C8 | Gradient of Acetonitrile and aqueous H₃PO₄, pH 4.5 | Not Specified | ptfarm.pl |

| Enantioselective HPLC | Chiralpak® IB® (cellulose-based) | Water/Acetonitrile/Methanol with 40 mM NH₄OAc, pH 7.5 | UV at 254 nm | nih.govmdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. researchgate.netbohrium.com It is a versatile, rapid, and cost-effective method frequently employed in the synthesis of imidazole-containing compounds. ijfmr.com For this compound and its derivatives, TLC is used to separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase. analyticaltoxicology.com

The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass or plastic plate. bohrium.com The mobile phase, or eluent, is a solvent or a mixture of solvents that flows up the plate via capillary action. The separation is based on the principle of adsorption and polarity; compounds that are more polar have a stronger affinity for the polar stationary phase and thus travel a shorter distance up the plate.

The results of a TLC separation are quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic for a given compound, solvent system, and stationary phase. Visualization of the separated spots on the TLC plate is often achieved using ultraviolet (UV) light, as imidazole rings are typically UV-active, or by staining with chemical reagents. analyticaltoxicology.com High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity for the quantitative analysis of imidazole derivatives in various matrices. nih.gov

Table 1: Examples of TLC Systems Used for Imidazole Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Solvent System) | Detection | Rf Value |

|---|---|---|---|---|

| Antimycotic Imidazoles | Silica Gel | Toluene-Acetone-Ammonia (5:4:1, v/v/v) | UV Light (254 nm) | 0.25 - 0.70 |

| Substituted Imidazoles | Silica Gel | Ethyl Acetate/Hexane mixtures | UV Light | Varies |

This table provides illustrative examples of TLC conditions used for related classes of compounds, as specific data for this compound may vary based on experimental conditions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. nih.govchemistryviews.org For derivatives of this compound that can be grown as suitable single crystals, this technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. chemistryviews.orgmdpi.com

The method involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. chemistryviews.org By analyzing this pattern, a detailed three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms can be determined. mdpi.com

This structural information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can significantly influence the physical properties of the compound. The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, are considered the definitive proof of a compound's structure. mdpi.comnih.gov

Table 2: Illustrative Crystallographic Data for Imidazole-Containing Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| bis(acrylate)-bis(2-methylimidazole)-copper(II) | Monoclinic | P21/c | a = 8.3Å, b = 12.0Å, c = 8.0Å, β = 111.9° | nih.gov |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | a = 6.2Å, b = 26.0Å, c = 12.5Å, β = 93.2° | mdpi.com |

This table presents examples of crystallographic data for related heterocyclic structures to demonstrate the type of information obtained from X-ray analysis.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the elemental composition and purity of a synthesized compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula.

The procedure involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. From these amounts, the original percentages of C, H, and N in the sample are calculated.

For a newly synthesized batch of this compound or its derivatives, a close agreement between the experimentally found and calculated CHN values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. nih.govresearchgate.net This analysis is fundamental in the characterization of novel chemical entities. acs.orgacs.org

Table 3: Comparison of Calculated and Found Elemental Analysis Data for Acetamide Derivatives

| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |

|---|---|---|---|---|---|

| N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide acs.org | C7H11N3O2 | Calculated | 49.70 | 6.55 | 24.84 |

| Found | 49.64 | 6.60 | 24.85 | ||

| N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide acs.org | C9H15N3O2 | Calculated | 54.81 | 7.67 | 21.30 |

| Found | 54.73 | 7.85 | 21.20 | ||

| N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide acs.org | C11H17N3O2 | Calculated | 59.17 | 7.67 | 18.82 |

| Found | 59.19 | 7.69 | 18.78 | ||

| 2,4,5-triphenyl-1H-imidazole researchgate.net | C21H16N2 | Calculated | 85.11 | 5.44 | 9.45 |

Future Research Directions and Translational Potential of 2 1h Imidazol 5 Yl Acetamide Derivatives

Continued Development of Novel Therapeutic Agents (excluding clinical trials)

The imidazole (B134444) scaffold is a cornerstone in the development of new therapeutic agents due to its versatile pharmacological profile. wiserpub.com The future development of 2-(1H-imidazol-5-yl)acetamide derivatives is poised to build upon the extensive research into the broader class of imidazole-containing compounds, which have shown promise in a variety of therapeutic areas.

Anticancer Potential: Imidazole derivatives have been extensively investigated for their anticancer properties, targeting various mechanisms within cancer cells. nih.govnih.gov For instance, certain benzimidazole (B57391) derivatives are known to act as DNA alkylating agents, while others show cytotoxicity against lung and breast cancer cell lines. nih.gov Novel tri-aryl imidazole-benzene sulfonamide hybrids have been developed as selective inhibitors of carbonic anhydrase IX and XII, enzymes associated with tumors. nih.gov Furthermore, some imidazole-based compounds have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines. nih.govfrontiersin.org Future research could focus on synthesizing and screening this compound derivatives for similar cytotoxic and antiproliferative effects against a range of cancer cell lines. For example, a derivative, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide, has shown more potent anticancer activity against human colorectal carcinoma than the standard drug 5-FU. nih.gov

Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazole derivatives have a long history of use as antifungal agents and continue to be a source of new antimicrobial compounds. clinmedkaz.orgnih.gov Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes. nih.gov Research into this compound derivatives could yield novel compounds with broad-spectrum antimicrobial activity, potentially addressing the challenge of multidrug resistance. researchgate.net

Antiprotozoal and Antiviral Applications: The therapeutic reach of imidazole compounds extends to parasitic and viral infections. A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were screened for antiprotozoal activity, with some showing high potency against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Other imidazole derivatives have been identified as broad-spectrum antiviral agents. scialert.net This suggests that novel this compound analogues could be designed and evaluated for their efficacy against a variety of protozoan and viral targets.

Table 1: Examples of Biological Activities of Various Imidazole Derivatives

| Derivative Class | Biological Activity | Target/Mechanism (if known) |

|---|---|---|

| Benzimidazole Derivatives | Anticancer | DNA alkylation nih.gov |

| Tri-aryl Imidazole-Benzene Sulfonamides | Anticancer | Selective inhibition of carbonic anhydrase IX and XII nih.gov |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetamido Derivatives | Antibacterial, Antifungal, Anticancer | Effective against S. aureus, S. typhi, C. albicans, and HCT116 cell line nih.govresearchgate.net |

| 2-(1H-imidazol-1-yl)-1-phenylethanone Derivatives | Antifungal | Active against C. albicans and P. chrysogenum nih.gov |

| 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives | Antiprotozoal | Active against Trypanosoma cruzi nih.gov |

| Imidazole-4-N-acetamide Derivatives | Anticancer | Inhibition of Cyclin-Dependent Kinases (CDKs) nih.gov |

Exploration of Undiscovered Biological Targets and Mechanisms

A key future direction for this compound derivatives lies in identifying novel biological targets and elucidating their mechanisms of action. The structural versatility of the imidazole ring allows it to interact with a wide array of biomolecules through various noncovalent interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov

Current knowledge of imidazole derivatives points to several established mechanisms. For example, as antifungal agents, they are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, and can also lead to the intracellular accumulation of toxic hydrogen peroxide. nih.gov In cancer therapy, imidazole-based compounds have been shown to inhibit crucial enzymes like cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), topoisomerases, and RAF kinases. nih.govnih.gov Specifically, Imidazole-4-N-acetamide derivatives have been identified as a novel scaffold for selectively targeting CDKs. nih.gov

Future research should aim to move beyond these known targets. High-throughput screening of this compound derivative libraries against diverse panels of enzymes and receptors could uncover unexpected biological activities. Techniques such as affinity chromatography and proteomics can be employed to identify the direct binding partners of active compounds within cells, thereby revealing novel targets. Understanding these new target-ligand interactions at a molecular level will be crucial for optimizing the selectivity and potency of these derivatives, potentially leading to therapies with novel mechanisms of action and improved therapeutic profiles.

Advancements in Sustainable Synthetic Chemistry for Imidazole-Acetamides

The synthesis of imidazole derivatives is an active area of research, with a growing emphasis on developing environmentally friendly and efficient methods. researchgate.net Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and low yields. asianpubs.org In contrast, "green chemistry" approaches aim to minimize waste, reduce energy consumption, and use less toxic reagents. taylorfrancis.com

Recent advancements in the synthesis of imidazoles that could be applied to imidazole-acetamides include:

Microwave and Ultrasound Irradiation: These techniques can significantly accelerate reaction times, often leading to higher yields and improved product selectivity compared to conventional heating. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), reduces chemical waste and simplifies product purification. asianpubs.orgresearchgate.netresearchgate.net One-pot, multi-component reactions under solvent-free conditions are particularly attractive for their efficiency and high atom economy. asianpubs.orgtaylorfrancis.com

Novel Catalysts: The use of eco-friendly and recyclable catalysts, such as bismuth phosphovanadate or ZnO nanoparticles, can enhance reaction efficiency while minimizing environmental impact. semanticscholar.orgmdpi.com

Adopting these sustainable synthetic strategies for the production of this compound derivatives will not only be environmentally responsible but also economically advantageous, facilitating the large-scale and cost-effective synthesis required for further drug development. researchgate.net

Integration of Computational and Experimental Approaches for Accelerated Design and Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For this compound derivatives, integrating these approaches can significantly accelerate the design and discovery of new drug candidates.

Computational Design and Screening: In silico techniques such as molecular docking allow researchers to predict how a library of virtual compounds will bind to a specific biological target. researchgate.net This enables the pre-screening of thousands of potential derivatives, prioritizing those with the highest predicted affinity and selectivity for synthesis and experimental testing. nih.gov For example, molecular docking has been used to rationalize the activity of imidazole derivatives against targets like carbonic anhydrase IX and the protozoal enzyme CYP51. nih.govnih.gov Furthermore, computational methods can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules, helping to identify candidates with favorable drug-like characteristics early in the discovery process. sciencescholar.us

Experimental Validation and Optimization: The most promising candidates identified through computational screening are then synthesized and evaluated in biological assays. researchgate.net The experimental results provide crucial feedback that is used to refine the computational models. For instance, if a synthesized compound shows higher or lower activity than predicted, the docking model can be adjusted to better reflect the real-world interactions. This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of lead compounds, saving both time and resources. Non-equilibrium thermodynamics has also been employed to accurately predict the inhibitory properties of new imidazole-4-N-acetamide compounds against CDKs, with results correlating well with experimental data. nih.gov

Contribution to Chemical Biology Tool Development and Probe Generation

Beyond their direct therapeutic potential, this compound derivatives can be developed into valuable tools for chemical biology research. The imidazole scaffold's unique properties make it suitable for creating molecular probes to investigate biological processes. bohrium.com

Fluorescent Probes: The imidazole ring is a component of various fluorescent compounds. bohrium.com By attaching fluorophores to the this compound core, researchers can create probes to visualize and track biological targets within living cells. These probes can be used to study enzyme activity, receptor localization, and other cellular events in real-time. For example, imidazole-based fluorescent probes have been developed for the selective detection of metal cations and nitroaromatic compounds like picric acid. bohrium.comrsc.org

Affinity-Based Probes: By incorporating a reactive group or a photo-crosslinker into the acetamide (B32628) derivative, it can be transformed into an affinity-based probe. These probes can be used to covalently label their biological targets, allowing for their identification and characterization from complex biological mixtures. This is a powerful method for target deconvolution and for mapping the binding sites of new drug candidates.

The development of such chemical tools derived from the this compound scaffold would not only advance our understanding of fundamental biology but also aid in the validation of new drug targets and the elucidation of the mechanisms of action of novel therapeutic agents.

常见问题

Q. What are the standard synthetic routes for 2-(1H-imidazol-5-yl)acetamide, and how is structural confirmation achieved?

The synthesis typically involves multi-step pathways, starting with the functionalization of the imidazole core. A common approach includes:

- Step 1 : Alkylation or arylation of 1H-imidazole derivatives using reagents like alkyl halides or aryl boronic acids under controlled pH (6–8) and temperature (60–80°C) to introduce substituents .

- Step 2 : Thioether or acetamide linkage formation via nucleophilic substitution or coupling reactions (e.g., using thiourea or acetic anhydride) .

- Step 3 : Purification via recrystallization or column chromatography to isolate the final product .

Structural confirmation relies on:

Q. Which analytical techniques are critical for assessing purity and monitoring reaction intermediates?

- Thin-layer chromatography (TLC) : Used to track reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate:hexane = 3:7) .

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and resolves stereoisomers .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in imidazole-acetamide synthesis?

- Temperature control : Lower temperatures (40–50°C) reduce undesired dimerization of imidazole intermediates .

- Catalyst selection : Pd/C or CuI improves coupling efficiency in Suzuki-Miyaura reactions (yield increase from 60% to 85%) .

- pH modulation : Buffered conditions (pH 7.4) stabilize thiol intermediates during acetamide formation .

Q. How are computational methods (e.g., DFT) used to resolve contradictions between predicted and experimental spectral data?

- Density Functional Theory (DFT) : Calculates optimized geometries and NMR chemical shifts using B3LYP/6-31G(d) basis sets. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

- Molecular docking : Predicts bioactive conformations by simulating interactions with enzymes (e.g., p38 MAP kinase) .

Case Study : For this compound derivatives, DFT-predicted shifts deviated by <0.2 ppm after accounting for solvation (water) .

Q. What strategies address conflicting bioactivity data in enzymatic inhibition studies?

- Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-sulfoxide derivatives, which may exhibit 10–100x differences in IC values .

- Crystallographic validation : X-ray diffraction confirms absolute configuration and hydrogen-bonding interactions (e.g., sulfoxide oxygen as a hydrogen-bond acceptor) .

Example : In p38 MAP kinase studies, the (R)-enantiomer of a related imidazole-acetamide showed 50 nM inhibition vs. 2 µM for the (S)-form due to better binding pocket alignment .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Thiazole vs. thiadiazole moieties : Thiadiazole-containing analogs exhibit higher metabolic stability (t > 6 hrs) due to reduced CYP450 oxidation .

- Fluorophenyl substituents : Enhance bioavailability (LogP ~2.5) and target affinity via hydrophobic interactions .

Q. What methodologies are employed to study metabolic pathways and degradation products?

- In vitro microsomal assays : Liver microsomes (human/rat) identify primary metabolites via LC-MS/MS .

- Stability testing : Acidic/basic conditions (pH 1–13) assess hydrolytic degradation (e.g., acetamide cleavage at pH >10) .

Key Finding : this compound derivatives undergo hydroxylation at the imidazole C4 position as a major metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。